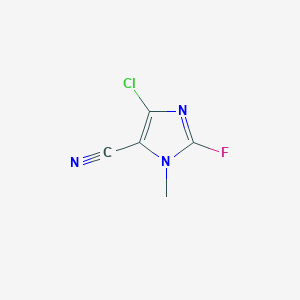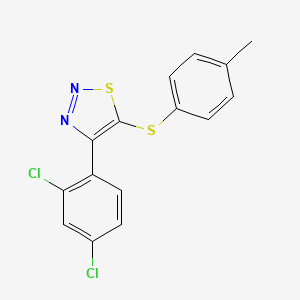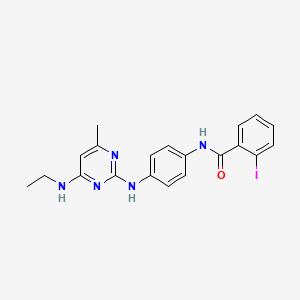![molecular formula C20H18N2O4S B2927384 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 536734-03-9](/img/structure/B2927384.png)
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a thiazol group, and a benzodioxine group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the thiazol group might undergo reactions with electrophiles, and the methoxy group could potentially be demethylated .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties would depend on factors such as the compound’s functional groups and molecular structure .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds show significant COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antidiabetic Activity
A series of dihydropyrimidine derivatives have demonstrated in vitro antidiabetic activity through α-amylase inhibition, presenting a new avenue for antidiabetic drug development (Lalpara et al., 2021).
Antiinflammatory Properties
Thiazolo[3,2‐a]pyrimidines have been identified for their antiinflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation-related disorders (Tozkoparan et al., 1998).
Metabolism and Disposition
Research into the metabolism and disposition of related thiazolyl compounds provides insights into their pharmacokinetics, aiding in the development of safer and more effective therapeutic agents (Renzulli et al., 2011).
HDAC6 Inhibition for Alzheimer's Disease
A specific compound has shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6), offering a promising approach for treating Alzheimer's disease by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).
Antitumor Activity
Thiazole derivatives have been synthesized and shown significant antitumor effects, suggesting their utility as innovative anti-cancer agents (Ostapiuk et al., 2017).
Cytotoxicity Against Cancer Cells
Novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, offering potential for cancer treatment (Hassan et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be definitively identified. Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures. For instance, some thiazole carboxamide derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For example, if it inhibits COX enzymes, it could affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
Similar compounds have been found to have satisfactory drug-like characteristics and adme properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits COX enzymes, it could reduce inflammation and pain .
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12-18(13-3-6-15(24-2)7-4-13)21-20(27-12)22-19(23)14-5-8-16-17(11-14)26-10-9-25-16/h3-8,11H,9-10H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRCHKUGORBTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B2927310.png)

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2927315.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2927316.png)
![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)


![3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2927323.png)
![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)